2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 1,2,4-oxadiazole moiety linked via a sulfanyl bridge. The 2,4-dimethoxyphenyl group on the oxadiazole ring introduces electron-donating methoxy substituents, which may enhance solubility and influence bioactivity through steric and electronic effects. Synthetic routes for analogous thieno-pyrimidinones often involve multi-step reactions, including nucleophilic substitutions, cyclizations, and coupling reactions, as seen in related compounds (e.g., thiourea-based chromeno-pyrimidines and oxadiazole derivatives) .
Properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-22-17(23)15-12(6-7-27-15)19-18(22)28-9-14-20-16(21-26-14)11-5-4-10(24-2)8-13(11)25-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUXGZAYICAMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of the target compound include thieno-pyrimidinones and oxadiazole-containing derivatives. Below is a comparative analysis of substituents and their implications:
| Compound Name | Core Structure | Substituents on Oxadiazole/Other Moieties | Key Structural Differences |
|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidin-4-one | 2,4-Dimethoxyphenyl (oxadiazole), methyl (C3) | Reference compound for comparison |
| 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | Thieno[2,3-d]pyrimidin-4-one | 3,5-Dimethylisoxazole, 4-methylphenyl, propenyl | Isoxazole vs. oxadiazole; propenyl at C3 |
| 6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one | Thieno[2,3-d]pyrimidin-4-one | 2-Chlorophenyl (oxadiazole), 3,4-difluorobenzyl | Chloro (electron-withdrawing) vs. methoxy groups |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides | Oxadiazole-propanamide hybrid | Thiazole, substituted phenyl | Amide linkage vs. thieno-pyrimidinone core |
Key Observations:
- Oxadiazole vs. Isoxazole: The target compound’s 1,2,4-oxadiazole ring (planar, aromatic) differs from isoxazole (less aromatic, oxygen-nitrogen spacing), impacting π-π stacking and hydrogen bonding .
- Core Variations: Thieno[3,2-d] vs. [2,3-d] positional isomers (target vs. ) influence ring strain and intermolecular interactions .
Physicochemical and Pharmacokinetic Properties
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
